molecular formula C5H11ClFNO B3095549 (s)-3-(Fluoromethyl)morpholine hydrochloride CAS No. 1266238-76-9

(s)-3-(Fluoromethyl)morpholine hydrochloride

Cat. No. B3095549
CAS RN: 1266238-76-9
M. Wt: 155.6 g/mol
InChI Key: CKPCDQGUDWJMNH-NUBCRITNSA-N
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Description

Morpholine is a common but surprisingly little-known substance. It’s an amine-ether compound, a derivative of both ammonia and nitrogen . It has applications as diverse as cleaning, rubber production, construction, heating and cooling, personal care, agriculture, and more .


Synthesis Analysis

Morpholine is typically synthesized through three common methods :


Molecular Structure Analysis

Morpholine is a heterocycle composed of an ether and amine . It is commonly used as a precursor in many organic synthesis processes because of the nucleophilicity induced by the lone-pair electrons of the nitrogen atom within its ring .


Chemical Reactions Analysis

Morpholine is a versatile intermediate with a variety of applications . It is used in many chemical reactions and in the preparation of enamines .


Physical And Chemical Properties Analysis

Morpholine is a colorless, easily soluble substance . It’s an amine-ether compound and is a base as opposed to an acid .

Scientific Research Applications

Gene Function Inhibition and Study

Morpholino oligos, including those derived from morpholine structures, have been instrumental in inhibiting gene function across a range of model organisms, providing a simple and rapid method to study gene function. This approach has shown success in targeting maternal and zygotic gene functions, revealing the utility of morpholine derivatives in genetic research (Heasman, 2002).

Pharmaceutical Applications

Piperazine and morpholine analogues, including (S)-3-(Fluoromethyl)morpholine hydrochloride, demonstrate a broad spectrum of pharmaceutical applications. Recent methods for synthesizing derivatives of these compounds have revealed potent pharmacophoric activities, highlighting the importance of morpholine in developing new medicinal chemistry strategies (Al-Ghorbani Mohammed et al., 2015).

Antioxidant Activity Analysis

The study of antioxidants and their implications in medicine and pharmacy includes the analysis of compounds like (S)-3-(Fluoromethyl)morpholine hydrochloride for their antioxidant activity. Various tests based on hydrogen atom transfer and electron transfer have been employed to determine the antioxidant capacity of complex samples, with morpholine derivatives playing a role in these analyses (Munteanu & Apetrei, 2021).

Chemical and Pharmacological Interest

The morpholine structure, including (S)-3-(Fluoromethyl)morpholine hydrochloride, is present in various organic compounds developed for diverse pharmacological activities. Recent explorations into morpholine derivatives have summarized their wide-ranging pharmacological profiles, indicating the chemical's critical role in drug development (Asif & Imran, 2019).

Safety and Hazards

The hazards of handling morpholine cannot be described often enough, although it is a rather common (co-)solvent for cellulose . Inaccuracies in the literature regarding the chemistry of morpholine, such as its role in solvent systems and in redox systems involving transition metal ions, increase the risk of dangerous failure of the intended reactions which might result in uncontrolled exothermicities, damage of laboratory equipment or even accidents and work safety issues .

Future Directions

Morpholine has a wide range of applications and is indispensable in many industries . Its future directions could include further exploration of its uses in various fields such as cleaning, rubber production, construction, heating and cooling, personal care, agriculture, and more .

properties

IUPAC Name

(3S)-3-(fluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5-4-8-2-1-7-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCDQGUDWJMNH-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H](N1)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-(Fluoromethyl)morpholine hydrochloride

CAS RN

1266238-76-9
Record name Morpholine, 3-(fluoromethyl)-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266238-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(s)-3-(Fluoromethyl)morpholine hydrochloride
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(s)-3-(Fluoromethyl)morpholine hydrochloride
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(s)-3-(Fluoromethyl)morpholine hydrochloride
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(s)-3-(Fluoromethyl)morpholine hydrochloride
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(s)-3-(Fluoromethyl)morpholine hydrochloride
Reactant of Route 6
(s)-3-(Fluoromethyl)morpholine hydrochloride

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